Cas no 6163-66-2 (di-tert-butyl ether)

di-tert-butyl ether 化学的及び物理的性質

名前と識別子

-

- di-tert-butyl ether

- 2-methyl-2-[(2-methylpropan-2-yl)oxy]propane

- methylisopropyl ether

- t-butyl ether

- tert-Butyl ether

- tert-butyl tert-butyl ether

-

- MDL: MFCD00623577

- インチ: InChI=1S/C8H18O/c1-7(2,3)9-8(4,5)6/h1-6H3

- InChIKey: AQEFLFZSWDEAIP-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 130.13600

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 2

じっけんとくせい

- 密度みつど: d420 0.7658

- ゆうかいてん: -78.15°C

- ふってん: 106°C

- 屈折率: nD20 1.3949

- PSA: 9.23000

- LogP: 2.60000

di-tert-butyl ether セキュリティ情報

- 危険物輸送番号:UN 3271

- 危険カテゴリコード: 10-36/37/38

- セキュリティの説明: 16-26-36

di-tert-butyl ether 税関データ

- 税関コード:2909199090

- 税関データ:

中国税関コード:

2909199090概要:

29091999090.他の無環エーテル及びそのハロゲン化誘導体(スルホン化、亜硝化又は亜硝化誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29091999090。他の無環エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

di-tert-butyl ether 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T13250-1g |

2-(tert-Butoxy)-2-methylpropane |

6163-66-2 | 1g |

¥2998.0 | 2021-09-07 | ||

| TRC | D427235-500mg |

Di-tert-butyl Ether |

6163-66-2 | 500mg |

$ 155.00 | 2023-09-07 | ||

| abcr | AB151679-5g |

Di-tert-butyl ether, 99% ; . |

6163-66-2 | 99% | 5g |

€435.00 | 2025-02-21 | |

| TRC | D427235-50mg |

Di-tert-butyl Ether |

6163-66-2 | 50mg |

$ 63.00 | 2023-09-07 | ||

| abcr | AB151679-5 g |

Di-tert-butyl ether, 99% ; . |

6163-66-2 | 99% | 5g |

€299.00 | 2023-05-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1831052-5g |

Di-Tert-butyl ether |

6163-66-2 | 98% | 5g |

¥6360.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1831052-10g |

Di-Tert-butyl ether |

6163-66-2 | 98% | 10g |

¥10699.00 | 2024-05-06 | |

| Key Organics Ltd | MS-20236-1g |

Di-tert-butyl ether |

6163-66-2 | >98% | 1g |

£120.00 | 2025-02-08 | |

| Key Organics Ltd | MS-20236-5g |

Di-tert-butyl ether |

6163-66-2 | >98% | 5g |

£428.00 | 2025-02-08 | |

| TRC | D427235-100mg |

Di-tert-butyl Ether |

6163-66-2 | 100mg |

$ 85.00 | 2023-09-07 |

di-tert-butyl ether 関連文献

-

A. C. Egerton,W. Emte,G. J. Minkoff Discuss. Faraday Soc. 1951 10 278

-

G. Pilcher,A. S. Pell,D. J. Coleman Trans. Faraday Soc. 1964 60 499

-

Jianlin Han,Osamu Kitagawa,Alicja Wzorek,Karel D. Klika,Vadim A. Soloshonok Chem. Sci. 2018 9 1718

-

4. Use of a neural network to determine the normal boiling points of acyclic ethers, peroxides, acetals and their sulfur analoguesDriss Cherqaoui,Didier Villemin,Abdelhalim Mesbah,Jean-Michel Cense,Vladimir Kvasnicka J. Chem. Soc. Faraday Trans. 1994 90 2015

-

Mohamed Karmaoui,David M. Tobaldi,Andrijana Sever Skapin,Robert C. Pullar,Maria P. Seabra,Jo?o A. Labrincha,Vitor. S. Amaral RSC Adv. 2014 4 46762

-

Pei San Kong,Mohamed Kheireddine Aroua,Wan Mohd Ashri Wan Daud,Hwei Voon Lee,Patrick Cognet,Yolande Pérès RSC Adv. 2016 6 68885

-

Jianlin Han,Osamu Kitagawa,Alicja Wzorek,Karel D. Klika,Vadim A. Soloshonok Chem. Sci. 2018 9 1718

-

Fredy Joy,Balla Rajakumar Phys. Chem. Chem. Phys. 2023 25 7901

-

Fergal Byrne,Bart Forier,Greet Bossaert,Charly Hoebers,Thomas J. Farmer,James H. Clark,Andrew J. Hunt Green Chem. 2017 19 3671

-

Kempanna S. Kanakikodi,Sathyapal R. Churipard,Ganapati V. Shanbhag,A. B. Halgeri,Ch. Siva Kesava Raju,G. Valavarasu,R. Sudarshan Reddy,N. V. Choudary,Sanjeev P. Maradur Sustainable Energy Fuels 2020 4 6299

di-tert-butyl etherに関する追加情報

Di-Tert-Butyl Ether: A Comprehensive Overview

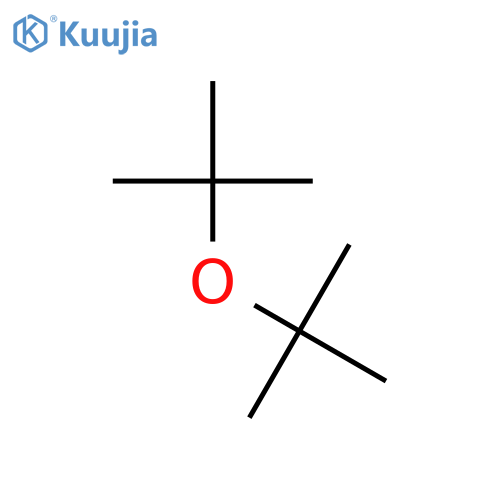

Di-tert-butyl ether, also known by its CAS registry number CAS No. 6163-66-2, is a chemical compound with the molecular formula C12H24O. This compound is a type of ether, specifically a dialkyl ether, where two tert-butyl groups are connected via an oxygen atom. The structure of di-tert-butyl ether consists of two bulky tert-butyl groups attached to an oxygen atom, making it a highly branched and sterically hindered molecule.

The synthesis of di-tert-butyl ether is typically achieved through the reaction of tert-butanol with itself in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is an example of an acid-catalyzed dehydration process, where two molecules of tert-butanol lose a water molecule to form the ether. The steric hindrance around the oxygen atom in di-tert-butyl ether makes it less reactive compared to less hindered ethers, which can influence its chemical behavior in various applications.

Di-tert-butyl ether has a boiling point of approximately 105°C (221°F) and a melting point around -48°C (-54°F). Its density is about 0.79 g/cm³, making it less dense than water. These physical properties make it suitable for use in certain industrial and chemical applications where moderate volatility and low density are desirable.

In terms of chemical properties, di-tert-butyl ether is relatively stable under normal conditions due to the steric hindrance around the oxygen atom, which reduces its susceptibility to nucleophilic substitution reactions. However, under specific conditions such as high temperatures or in the presence of strong bases or acids, it can undergo cleavage reactions to regenerate tert-butanol or other products depending on the reaction conditions.

Di-Tert-butyl Ether has found applications in various fields, including organic synthesis, as a solvent in certain industrial processes, and as an intermediate in the production of other chemicals. Its steric bulk can make it useful in reactions where steric hindrance is beneficial for controlling selectivity or reaction pathways.

Recent research has explored the use of di-tert-butyl ether in advanced materials science and catalysis. For instance, studies have investigated its role as a precursor in the synthesis of mesoporous materials and its potential as a ligand in transition metal catalysis due to its ability to stabilize certain metal complexes through steric effects.

In environmental chemistry, there has been interest in understanding the fate and degradation pathways of di-tert-butyl ether in natural environments. Research indicates that under aerobic conditions, this compound can undergo microbial degradation, although the rate may vary depending on environmental factors such as temperature and microbial community composition.

The handling and storage of di-tetrahydrofuran should adhere to standard laboratory practices to ensure safety and efficiency. Its relatively low toxicity makes it suitable for use in applications where human exposure is minimal or controlled.

In conclusion, di-tetrahydrofuran remains an important compound in both academic research and industrial applications due to its unique chemical properties and versatility across various fields.

6163-66-2 (di-tert-butyl ether) 関連製品

- 17348-59-3(tert-Butyl isopropyl ether)

- 29366-08-3(tert-Butyl Methyl-d3 Ether)

- 52788-79-1(Propane,2-[2-(2-methoxyethoxy)ethoxy]-2-methyl-)

- 29072-93-3(2-Methyl-2-propoxypropane)

- 52788-80-4(Propane,2-[2-(2-ethoxyethoxy)ethoxy]-2-methyl-)

- 1634-04-4(tert-Butyl methyl ether)

- 26547-47-7(Propane,2-[2-(1,1-dimethylethoxy)ethoxy]-2-methyl-)

- 637-92-3(tert-Butyl Ethyl Ether)

- 66728-50-5(1-TERT-BUTOXY-2-METHOXYETHANE, 99)

- 7580-85-0(Ethylene glycol mono-tert-buthyl ether)